One prominent research application of 2-Bromo-5-methylpyridine involves its role as a precursor in the synthesis of bipyridine and terpyridine derivatives. These bipyridine and terpyridine molecules, containing two or three pyridine rings linked together, respectively, possess valuable properties in various scientific fields.
2-Bromo-5-methylpyridine is an organic compound with the molecular formula CHBrN and a CAS number of 3510-66-5. It is characterized by a pyridine ring substituted with a bromine atom at the second position and a methyl group at the fifth position. This compound appears as a light yellow solid with a melting point of approximately 40-45 °C and a boiling point of 95-96 °C at reduced pressure (12.5 mmHg) . Its structure contributes to its reactivity and versatility in various
The synthesis of 2-Bromo-5-methylpyridine typically involves bromination reactions. A common method includes:
This synthetic route highlights the compound's accessibility for laboratory and industrial applications.
2-Bromo-5-methylpyridine serves multiple roles in organic synthesis:
Interaction studies involving 2-Bromo-5-methylpyridine focus primarily on its reactivity with other chemical agents. For instance:
These interactions underline its utility in synthetic chemistry while also emphasizing safety considerations.
Several compounds share structural similarities with 2-Bromo-5-methylpyridine. Here are some notable examples:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
2-Chloro-5-methylpyridine | Chlorine instead of bromine | Generally less reactive than brominated analogs |
3-Bromo-5-methylpyridine | Bromine at the third position | Different regioselectivity affects reactivity |
2-Bromo-4-methylpyridine | Bromine at the second position with methyl at fourth | Potentially different biological activities |
5-Methylpyridine | No halogen substitution | Serves as a simpler precursor for various reactions |
These comparisons highlight the unique positioning of bromine in 2-Bromo-5-methylpyridine, which significantly influences its chemical behavior and applications.
Bromination of pyridine derivatives often employs N-bromosuccinimide (NBS) under free radical conditions. For 2-bromo-5-methylpyridine, the reaction typically involves:
A kinetic study using online Raman spectroscopy revealed that the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) with NBS follows free radical chain mechanisms. The activation energy was determined as 37.02 kJ/mol, with an apparent reaction heat of 2.23 kJ/mol and an adiabatic temperature rise of 6.30°C under thermal runaway conditions.
Table 1: Bromination Reaction Parameters
Parameter | Value | Source |
---|---|---|
Activation Energy (Eₐ) | 37.02 kJ/mol | |
Reaction Heat (ΔH) | 2.23 kJ/mol | |
Optimal Temperature | 75–80°C | |
Yield (mono-brominated) | 40–68% |
Diazotization of 5-amino-2-methylpyridine followed by treatment with HBr/NaNO₂ provides a regioselective route to 2-bromo-5-methylpyridine. This method avoids harsh brominating agents and achieves yields up to 63%. Key steps include:
A patent by CN101560183B details a scalable process starting from diethyl malonate, involving condensation, decarboxylation, and bromination, with an overall yield of 65.9%.
Directed ortho-metallation (DoM) enables precise functionalization of pyridines. For 2-bromo-5-methylpyridine, lithium amides (e.g., LDA) or TMP-zincate bases deprotonate the 2-position, followed by quenching with electrophiles like Br₂.
Key Advantages:
Example Protocol:
Microwave irradiation enhances reaction efficiency in Suzuki-Miyaura couplings involving 2-bromo-5-methylpyridine. A study achieved 40% yield in 30 minutes for 3-(5-methylpyridin-2-yl)-5-nitrobenzoic acid methyl ester using:
Table 2: Microwave vs. Conventional Heating
Parameter | Microwave | Conventional |
---|---|---|
Reaction Time | 0.5 h | 24–48 h |
Yield | 40% | 27% |
Energy Consumption | Low | High |
Irritant